2-Oxo-2H-pyran-5-carbonitrile, also known as 5-cyano-2-pyrone, is a heterocyclic compound with the chemical formula C6H3NO2. Its synthesis has been reported in several scientific publications, often involving the reaction of various starting materials such as malononitrile and acetoacetic acid or its derivatives [, ]. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity [, ].
Research suggests that 2-oxo-2H-pyran-5-carbonitrile may possess various biological activities, although further investigation is needed. Some studies have explored its potential as an:
Despite the potential shown in preliminary studies, the research on 2-oxo-2H-pyran-5-carbonitrile is limited. More in-depth investigations are needed to:
2-Oxo-2H-pyran-5-carbonitrile is a heterocyclic compound with the molecular formula and a molecular weight of approximately 135.09 g/mol. It features a pyran ring with a carbonitrile group at the 5-position and a keto group at the 2-position. The compound is characterized by its unique structure, which contributes to its chemical reactivity and biological activity.
Research indicates that 2-oxo-2H-pyran-5-carbonitrile exhibits various biological activities. Compounds in the pyran family are often associated with pharmacological properties, including:
Several synthetic routes have been developed for 2-oxo-2H-pyran-5-carbonitrile:
The applications of 2-oxo-2H-pyran-5-carbonitrile span various fields:
Interaction studies have revealed that 2-oxo-2H-pyran-5-carbonitrile can interact with various biological targets. These studies often focus on:
Several compounds share structural similarities with 2-oxo-2H-pyran-5-carbonitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Characteristics |
|---|---|---|---|
| 2H-Pyran-5-carboxylic acid | C6H4O4 | Contains a carboxylic acid group | More polar due to the carboxylic acid functionality |
| Methyl coumalate | C7H6O4 | Methyl ester derivative | Esters typically exhibit different reactivity |
| 4-Hydroxycoumarin | C9H6O3 | Hydroxy group at position 4 | Known for its anticoagulant properties |
While these compounds share structural features, 2-oxo-2H-pyran-5-carbonitrile's distinct nitrile group and keto functionality contribute to its unique chemical reactivity and biological profile.